![molecular formula C16H20Cl2N4O3S3 B2683027 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1101195-78-1](/img/structure/B2683027.png)
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups. It includes a 5-chlorothiophen-2-yl group, a sulfonyl group, a pyrrolidine-2-carboxamide group, and a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl group . It is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of the sulfonyl group . The exact synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The InChI code for this compound is1S/C9H10ClNO4S2/c10-7-3-4-8 (16-7)17 (14,15)11-5-1-2-6 (11)9 (12)13/h3-4,6H,1-2,5H2, (H,12,13) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms . Physical and Chemical Properties Analysis
The compound has a molecular weight of 295.77 g/mol . The exact physical and chemical properties would depend on the specific conditions, such as temperature and pressure.Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
The compound is related to a broad class of chemicals that have been synthesized and studied for their potential biological activities. Among these, compounds with similar structures have been investigated for various applications, including their roles as intermediates in the synthesis of biologically active heterocycles, potential cardiovascular agents, and factors in antimicrobial activity.
One line of research involves the synthesis of heterocyclic compounds that possess valuable biological activities. For example, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are important for their biological activities, has been reported using both conventional chemical methods and modern microwave techniques (Youssef, Azab, & Youssef, 2012). These compounds, including those structurally similar to the one mentioned, serve as key intermediates for the development of novel drugs and materials with potential applications in healthcare and industry.
Another research area focuses on the synthesis and evaluation of compounds for their coronary vasodilating and antihypertensive activities. Compounds fusing 1,2,4-triazolo[1,5-a]pyrimidines to heterocyclic systems like pyrrole and thiophene have been synthesized and shown to possess promising cardiovascular properties (Sato et al., 1980).
Moreover, the development of antimicrobial agents is another significant application. Compounds derived from similar chemical frameworks have demonstrated potent antimicrobial activities, making them candidates for further development as new antimicrobial drugs. For instance, the synthesis of 1,2,4-triazole derivatives and their antibacterial and surface activity have been explored, showing that these compounds can serve as effective antimicrobial agents (El-Sayed, 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S3.ClH/c1-20-8-6-10-12(9-20)25-16(18-10)19-15(22)11-3-2-7-21(11)27(23,24)14-5-4-13(17)26-14;/h4-5,11H,2-3,6-9H2,1H3,(H,18,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHHKAUEMBDAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
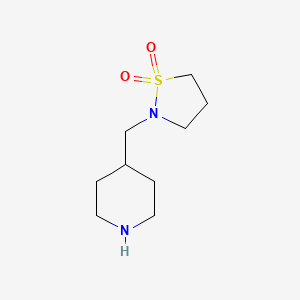
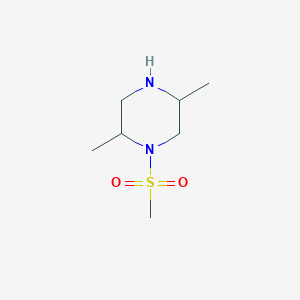
![N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682947.png)

![11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol](/img/structure/B2682949.png)
![4,7-dibromo-1H-benzo[d]imidazole](/img/structure/B2682952.png)
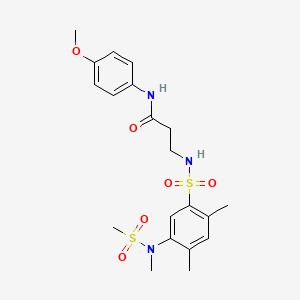
![6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid](/img/structure/B2682956.png)
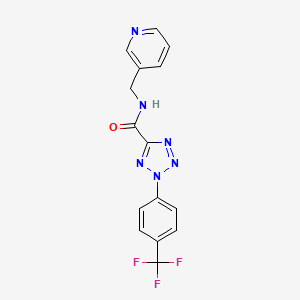
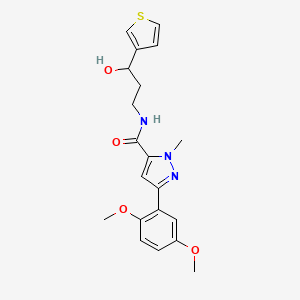
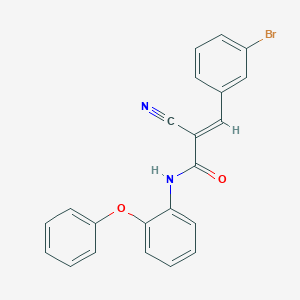
![1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B2682962.png)
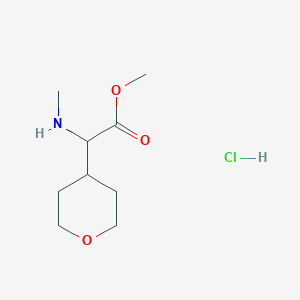
![tert-butyl N-{2-[(2,2-difluoroethyl)amino]ethyl}carbamate](/img/structure/B2682967.png)
